molecular formula C9H10N4O B2910067 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine CAS No. 1353856-85-5

1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine

Cat. No. B2910067
CAS RN: 1353856-85-5
M. Wt: 190.206
InChI Key: TXJPZBKHKUCJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine is an organic compound with a unique structure. It is a heterocyclic amine with a five-membered ring containing a nitrogen atom and four carbon atoms. It is a highly reactive compound and has been used in a wide range of scientific applications, including synthesis, drug discovery, and laboratory experiments.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug celecoxib and the anti-cancer drug lapatinib. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyrazolines and pyridines. Additionally, it has been used in the synthesis of a variety of organic catalysts, such as palladium and ruthenium complexes.

Mechanism Of Action

The mechanism of action of 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine is not fully understood. However, it is believed to interact with enzymes and other proteins in the body to produce its effects. It is also believed to interact with DNA and RNA to modulate gene expression. Additionally, it is thought to interact with cellular membranes to modulate cell signaling pathways.
Biochemical and Physiological Effects
1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine has been observed to have a variety of biochemical and physiological effects. It has been observed to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it has been observed to inhibit the enzyme 5-alpha reductase, which is involved in the production of dihydrotestosterone. It has also been observed to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages And Limitations For Lab Experiments

1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly reactive compound, which makes it useful for the synthesis of a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is also a highly toxic compound and should be handled with care. Additionally, it is difficult to purify and may require multiple steps for complete purification.

Future Directions

1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine has a wide range of potential future directions. One potential direction is the development of new drugs based on its structure. Additionally, it could be used in the synthesis of new heterocyclic compounds or catalysts. It could also be used in the synthesis of new polymers or materials. Finally, it could be used in the development of new diagnostic or therapeutic agents.

Synthesis Methods

1-(2-Methoxypyridin-4-yl)-1H-pyrazol-4-amine can be synthesized by a variety of methods. The most common method is the reaction of 2-methoxypyridine with hydrazine hydrate. This reaction produces a hydrazone intermediate, which then undergoes cyclization to form the desired product. Other methods include the reaction of 2-methoxypyridine with ethyl chloroformate and the reaction of 2-methoxypyridine with ethyl cyanoacetate.

properties

IUPAC Name

1-(2-methoxypyridin-4-yl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-9-4-8(2-3-11-9)13-6-7(10)5-12-13/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJPZBKHKUCJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine

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